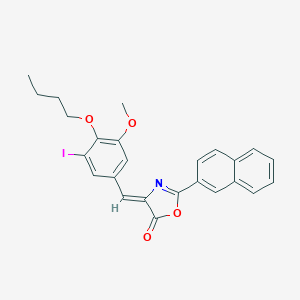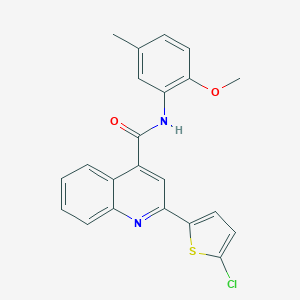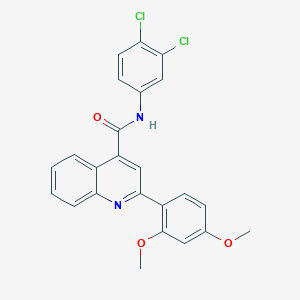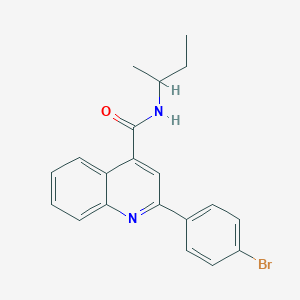![molecular formula C18H16FN3O B443370 4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B443370.png)
4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a chemical compound with the molecular formula C18H16FN3O. It is a derivative of pyrazolone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a fluorobenzylidene group, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 3-fluorobenzaldehyde with 4-aminoantipyrine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The fluorobenzylidene group can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- **4-[(2-fluorobenzylidene)amino]-2,5-dimethyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
- **4-[(4-fluorobenzylidene)amino]-2,5-dimethyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
- **4-[(3-chlorobenzylidene)amino]-2,5-dimethyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the 3-fluorobenzylidene group in 4-{[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]AMINO}-2,5-DIMETHYL-1-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C18H16FN3O |
|---|---|
分子量 |
309.3g/mol |
IUPAC名 |
4-[(3-fluorophenyl)methylideneamino]-2,5-dimethyl-1-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16FN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)21(2)22(13)16-9-4-3-5-10-16/h3-12H,1-2H3 |
InChIキー |
HMCWKZBOHBBVIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)N=CC3=CC(=CC=C3)F |
正規SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)N=CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B443287.png)
![3-nitro-N-(3-{4-[3-({3-nitrobenzoyl}amino)propyl]-1-piperazinyl}propyl)benzamide](/img/structure/B443289.png)
![Methyl 6-ethyl-2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443291.png)

![N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B443293.png)

![4-[(4-methyl-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B443295.png)

![4-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B443297.png)

![(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443301.png)
![2-(3-methoxyphenyl)-N-[3-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-4-quinolinecarboxamide](/img/structure/B443307.png)
![Isopropyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443308.png)
![4-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B443309.png)
